molecular formula C7H6N2O2S B1378153 2-Cyano-thiazole-5-carboxylic acid ethyl ester CAS No. 1260386-38-6

2-Cyano-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B1378153
CAS No.: 1260386-38-6
M. Wt: 182.2 g/mol
InChI Key: BETYGRNRRZCSJQ-UHFFFAOYSA-N
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Description

2-Cyano-thiazole-5-carboxylic acid ethyl ester (CAS# 1260386-38-6) is a thiazole derivative characterized by a cyano (-CN) group at the 2-position and an ethyl ester (-COOEt) at the 5-position of the heterocyclic ring. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 2-cyano-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETYGRNRRZCSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-thiazole-5-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with thiourea in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-thiazole-5-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiazole-5-carboxylate esters exhibit diverse properties depending on substituents. Below is a detailed comparison of 2-cyano-thiazole-5-carboxylic acid ethyl ester with analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features/Applications CAS Number Reference
This compound 2-CN, 5-COOEt C₇H₆N₂O₂S* ~182.2 Research chemical; potential bioactivity 1260386-38-6
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 2-(3-CN-4-OH-phenyl), 4-CH₃, 5-COOEt C₁₄H₁₂N₂O₃S 288.32 Enhanced steric bulk; possible drug lead 161798-02-3
Ethyl 2-(2-chlorophenyl)-4-methylthiazole-5-carboxylate 2-Cl-phenyl, 4-CH₃, 5-COOEt C₁₃H₁₂ClNO₂S 281.76 Halogenated; higher lipophilicity 338982-17-5
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate 2-F-phenyl, 5-COOEt C₁₂H₁₀FNO₂S 251.28 Electron-withdrawing F; improved stability 886369-79-5
Ethyl 2-aminothiazole-5-carboxylate 2-NH₂, 5-COOEt C₆H₈N₂O₂S 172.20 Amino group for hydrogen bonding 32955-21-8
Ethyl 2-chloro-4-methylthiazole-5-carboxylate 2-Cl, 4-CH₃, 5-COOEt C₇H₈ClNO₂S 205.66 Chloro substituent; synthetic intermediate 865659-41-2
Ethyl 2-hydroxy-thiazole-5-carboxylate 2-OH, 5-COOEt C₆H₇NO₃S 173.19 Hydroxy group; potential solubility issues 120647-10-1

*Inferred based on structural analogs.

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: The cyano group in the target compound confers strong electron-withdrawing effects, enhancing electrophilicity at the thiazole core. This contrasts with electron-donating groups (e.g., -NH₂ in ) or bulky aryl substituents (e.g., 3-cyano-4-hydroxyphenyl in ), which may alter binding affinities in biological systems.

Applications :

  • Thiazole esters with aryl substituents (e.g., ) are explored as drug candidates due to their structural complexity and bioactivity .
  • Simpler analogs (e.g., ) serve as intermediates in medicinal chemistry.

Biological Activity

Overview

2-Cyano-thiazole-5-carboxylic acid ethyl ester (CAS Number: 1260386-38-6) is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the thiazole family, which is known for its potential applications in medicinal chemistry, agriculture, and material science. Its unique structure, featuring both a cyano group and an ester group, contributes to its reactivity and biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or interact with DNA, leading to antimicrobial and anticancer effects. The precise pathways and targets can vary based on the compound's application and structural characteristics.

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at micromolar concentrations .

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

Anticancer Activity

In cancer research, this compound has been investigated for its potential as an anticancer agent. Studies have revealed that it can induce apoptosis in various cancer cell lines, including leukemia and lung adenocarcinoma cells. For instance, one study reported that derivatives of this compound exhibited IC50 values comparable to established anticancer drugs like doxorubicin .

Cell Line IC50 (µM)
K563 leukemia cells<1
A549 lung adenocarcinoma20.2

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the thiazole ring for enhancing biological activity. For instance, modifications such as halogen substitutions on the phenyl ring have been correlated with increased potency against cancer cells .

Case Studies

  • Anticancer Efficacy : A series of novel derivatives based on this compound were synthesized and tested against various cancer cell lines. One derivative demonstrated significant antiproliferative activity with an IC50 value of 21.6 µM against MCF-7 breast cancer cells .
  • Antimicrobial Testing : In a study evaluating the antimicrobial properties of thiazole derivatives, this compound was found to inhibit the growth of E. coli effectively at low concentrations, showcasing its potential as a lead compound in antibiotic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-thiazole-5-carboxylic acid ethyl ester
Reactant of Route 2
2-Cyano-thiazole-5-carboxylic acid ethyl ester

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